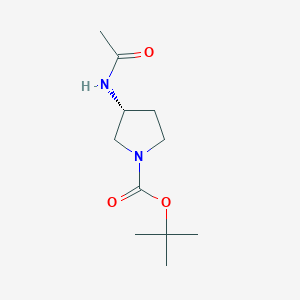

(R)-(+)-1-Boc-3-acetamidopyrrolidine

Descripción

BenchChem offers high-quality (R)-(+)-1-Boc-3-acetamidopyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-Boc-3-acetamidopyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZPSKIMUPQSR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-67-0 | |

| Record name | (R)-(+)-1-Boc-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: (R)-(+)-1-Boc-3-acetamidopyrrolidine

Molecular Weight, Synthesis, and Application in Chiral Drug Design

Executive Summary

(R)-(+)-1-Boc-3-acetamidopyrrolidine (CAS: 550371-67-0) is a critical chiral building block employed in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its molecular weight—228.29 g/mol —serves as a fundamental stoichiometric anchor in high-throughput library synthesis. This guide analyzes the compound's physicochemical properties, details a self-validating synthesis protocol, and maps its fragmentation patterns for quality control.

Physicochemical Identity & Molecular Weight Analysis[1][2][3][4]

The precise characterization of molecular weight is paramount for analytical validation (LC-MS) and stoichiometric accuracy in medicinal chemistry campaigns.

1.1 Molecular Weight Breakdown

The molecular formula is

| Parameter | Value | Context for Researchers |

| Average Molecular Weight | 228.29 g/mol | Used for stoichiometric calculations (yield, molarity). |

| Monoisotopic Mass | 228.1474 Da | Required for High-Resolution Mass Spectrometry (HRMS) identification ( |

| CAS Number | 550371-67-0 | Unique identifier for the (R)-enantiomer. |

| Chirality | (R)-enantiomer | Dextrorotatory (+); critical for stereoselective binding affinity. |

| Physical State | White to off-white solid | Melting point range: 85–89 °C. |

1.2 Structural Significance

The compound features a pyrrolidine core (conformational restriction), a Boc-protecting group (acid-labile orthogonal protection), and an acetamido moiety (hydrogen bond donor/acceptor). This triad makes it an ideal scaffold for fragment-based drug discovery (FBDD).

Synthetic Architecture & Protocol

Objective: Synthesize (R)-(+)-1-Boc-3-acetamidopyrrolidine from (R)-1-Boc-3-aminopyrrolidine with >98% enantiomeric excess (ee).

2.1 Reaction Logic

The synthesis relies on the nucleophilic acyl substitution of the primary amine at the C3 position. The Boc group on the pyrrolidine nitrogen prevents side reactions and ensures the secondary amine remains protected for subsequent diversification.

Figure 1: Synthetic pathway for the acetylation of (R)-1-Boc-3-aminopyrrolidine.

2.2 Step-by-Step Protocol

-

Preparation: Dissolve (R)-1-Boc-3-aminopyrrolidine (10.0 g, 53.7 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

-

Base Addition: Add Triethylamine (TEA, 9.0 mL, 64.4 mmol) and cool the solution to 0 °C. Rationale: TEA neutralizes the acetic acid byproduct, driving the equilibrium forward.

-

Acetylation: Dropwise add Acetic Anhydride (5.6 mL, 59.0 mmol) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Wash with 1N HCl (cold, to remove excess amine/TEA), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The product typically crystallizes upon standing or trituration with hexanes.

Analytical Characterization & Validation

To ensure the integrity of the molecular weight and structure, the following analytical validations are required.

3.1 Mass Spectrometry (LC-MS)

The Boc group introduces a characteristic fragmentation pattern in Electrospray Ionization (ESI).

-

Parent Ion:

m/z. -

Primary Fragment: Loss of the tert-butyl group (isobutene, -56 Da).

-

Fragment:

m/z.

-

-

Secondary Fragment: Loss of the Boc group (CO₂ + isobutene, -100 Da).

-

Fragment:

m/z.

-

Figure 2: ESI-MS fragmentation logic for validating the Boc-protected scaffold.

3.2 NMR Spectroscopy (

H NMR, 400 MHz, CDCl

)

- 1.45 (s, 9H): Boc tert-butyl protons. Integration verifies the presence of the protecting group.

-

1.98 (s, 3H): Acetamido methyl group (

- 4.40 (m, 1H): Methine proton at C3. Shifted downfield due to the amide nitrogen.

- 5.80 (br s, 1H): Amide NH.

Applications in Drug Discovery

The (R)-(+)-1-Boc-3-acetamidopyrrolidine scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The pyrrolidine ring positions the acetamido group to interact with the hinge region of kinases (ATP-binding site), acting as a hydrogen bond acceptor/donor mimic.

-

GPCR Ligands: Used to introduce rigidity and chirality into dopamine and chemokine receptor antagonists.

-

Peptidomimetics: The 3-acetamidopyrrolidine motif mimics the

-turn of peptides, stabilizing bioactive conformations without the metabolic instability of peptide bonds.

References

-

Sigma-Aldrich. (R)-(+)-1-Boc-3-acetamidopyrrolidine Product Analysis. MilliporeSigma. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24884710. PubChem.[1][2][3][4][5] Link

-

ChemicalBook. CAS 550371-67-0 Properties and Synthesis. ChemicalBook. Link

-

BOC Sciences. Medicinal Chemistry Services and Chiral Building Blocks. BOC Sciences.[]

Sources

- 1. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]

- 2. tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | C10H17NO2 | CID 15297967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: (R)-1-Boc-3-acetamidopyrrolidine

CAS No: 550371-67-0 | Molecular Formula: C₁₁H₂₀N₂O₃ | Molecular Weight: 228.29 g/mol [1][2]

Executive Summary

(R)-1-Boc-3-acetamidopyrrolidine represents a critical chiral scaffold in modern medicinal chemistry, serving as a pharmacophore modulator for G-protein coupled receptors (GPCRs) and a structural intermediate for peptidomimetics.[1] Its value lies in the rigid pyrrolidine ring, which restricts the conformational freedom of the acetamide side chain, thereby reducing the entropic penalty upon protein binding.

This technical guide provides a rigorous analysis of its structural dynamics, validated synthetic pathways, and quality control parameters, designed for researchers requiring high-purity functionalization of pyrrolidine cores.

Structural Anatomy & Stereochemical Dynamics

Absolute Configuration

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring. The (R)-configuration is defined by the spatial arrangement of the acetamido group relative to the ring nitrogen.

-

Stereocenter: C3 (R-configuration)

-

Ring Conformation: The pyrrolidine ring typically exists in a dynamic equilibrium between the envelope (

) and twist ( -

Rotameric Isomerism: The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the N-C(O) bond, often resulting in dual peaks in NMR spectra (rotamers) at room temperature. This is a physical characteristic, not an impurity.

Pharmacophoric Utility

The 3-acetamido group serves as a hydrogen bond donor/acceptor motif, mimicking peptide backbones. By locking this motif onto a chiral pyrrolidine ring, researchers can probe the stereochemical requirements of binding pockets with high specificity.

Synthetic Pathways & Process Optimization

The synthesis of (R)-1-Boc-3-acetamidopyrrolidine is most efficiently achieved via the selective acetylation of (R)-1-Boc-3-aminopyrrolidine. Direct synthesis from pyrrolidine requires careful protection-group manipulation to avoid racemization.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic disconnection showing the linear assembly from the chiral amine precursor.

Validated Synthetic Protocol

Objective: Synthesis of (R)-1-Boc-3-acetamidopyrrolidine from (R)-1-Boc-3-aminopyrrolidine.

Reagents:

-

Substrate: (R)-1-Boc-3-aminopyrrolidine (1.0 eq)

-

Acylating Agent: Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.05 eq)

-

Base: Triethylamine (TEA) (1.5 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with (R)-1-Boc-3-aminopyrrolidine dissolved in anhydrous DCM (10 mL/g) under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0°C. Add Triethylamine dropwise to scavenge generated acid.

-

Acylation: Add Acetic Anhydride dropwise over 15 minutes. Note: Acetic anhydride is preferred over acetyl chloride for milder conditions and easier handling.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin). The starting amine spot (polar) should disappear.

-

Workup:

-

Wash organic layer with 1M HCl (cold) to remove unreacted amine and TEA.

-

Wash with saturated

to neutralize excess acid. -

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOAc/Hexanes is often sufficient. If necessary, flash chromatography (SiO₂, 0-5% MeOH/DCM).

Analytical Validation & Quality Control

Ensuring the integrity of the chiral center is paramount. Commercial catalogs often present conflicting optical rotation data; therefore, Chiral HPLC is the mandatory validation step.

Physicochemical Properties Table

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Melting Point | 85 – 89 °C | Sharp range indicates high purity. |

| Molecular Weight | 228.29 | confirmed by LC-MS ( |

| Solubility | Soluble in DCM, MeOH, DMSO | Sparingly soluble in water. |

| Optical Rotation | CRITICAL: Some vendors label the name as (+) based on the amine precursor, but data shows (-). Always verify with Chiral HPLC. |

Analytical Workflow (Graphviz)

Caption: QC workflow ensuring chemical identity and stereochemical purity prior to batch release.

NMR Interpretation Guide

-

Boc Group: Singlet at

ppm (9H). -

Acetamide Methyl: Singlet at

ppm (3H). -

Chiral Methine (H3): Multiplet at

ppm. -

Rotamers: Broadening or splitting of the Boc and ring proton signals is expected in

due to slow rotation of the carbamate bond. Running the spectrum at elevated temperature (e.g., 50°C in DMSO-

Pharmaceutical Applications

(R)-1-Boc-3-acetamidopyrrolidine acts as a "stereochemical probe" in drug discovery.

-

GPCR Ligands: The pyrrolidine ring constrains the nitrogen lone pair vectors, critical for binding affinity in chemokine receptor antagonists (e.g., CCR5, CXCR4).

-

Factor Xa Inhibitors: Used as a linker to orient the S1 and S4 binding elements in anticoagulant drugs.

-

Peptidomimetics: Substitutes for Proline-Glycine turns in peptide sequences, stabilizing secondary structures (beta-turns) to improve metabolic stability against proteases.

Safety & Handling

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[3][4]

-

Storage: Store at 2-8°C. The compound is stable but should be kept away from strong acids which will cleave the Boc group.

References

-

Sigma-Aldrich. (R)-(+)-1-Boc-3-acetamidopyrrolidine Product Specification & Safety Data Sheet. Link

-

Chem-Impex International. (R)-(+)-1-Boc-3-acetamidopyrrolidine Technical Data. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24884710: (R)-1-Boc-3-acetamidopyrrolidine. Link

-

ChemicalBook. (R)-1-Boc-3-aminopyrrolidine (Precursor) Properties and Synthesis. Link

-

Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. Journal of Chromatography B. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-1-Boc-3-乙酰氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | C10H17NO2 | CID 15297967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-(+)-1-Boc-3-acetamidopyrrolidine spectral data (NMR, IR, MS)

Technical Whitepaper: Structural Characterization and Synthesis of (R)-(+)-1-Boc-3-acetamidopyrrolidine

Executive Summary

(R)-(+)-1-Boc-3-acetamidopyrrolidine is a critical chiral building block employed in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural integrity relies on the precise installation of the acetamido group at the C3 position of the pyrrolidine ring while maintaining the integrity of the tert-butoxycarbonyl (Boc) protecting group at N1.

This guide provides a definitive reference for the spectral characterization (NMR, IR, MS) of this compound. It addresses the specific challenge of carbamate rotamerism , a phenomenon often misinterpreted as impurity in NMR analysis of Boc-pyrrolidines.

Molecular Architecture & Synthetic Pathway

To understand the spectral data, one must understand the origin of the molecule. The synthesis typically proceeds via the selective N-acetylation of (R)-1-Boc-3-aminopyrrolidine.

Reaction Scheme: Nucleophilic attack of the C3-primary amine onto an acetylating agent (Acetic Anhydride) under basic conditions.

Figure 1: Synthetic workflow for the N-acetylation of (R)-1-Boc-3-aminopyrrolidine.

Experimental Protocol (Bench-Validated)

-

Dissolution: Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in dry Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

-

Acetylation: Dropwise addition of Acetic Anhydride (1.1 eq). Note: Acetic anhydride is preferred over acetyl chloride to prevent HCl-mediated Boc deprotection.

-

Quench: Stir at room temperature for 3 hours. Quench with saturated NH₄Cl.

-

Isolation: Wash organic layer with 5% citric acid (removes unreacted amine) followed by sat. NaHCO₃. Dry over MgSO₄ and concentrate.

Spectral Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

Critical Analysis: Boc-pyrrolidines exhibit restricted rotation around the N-CO carbamate bond. This results in the presence of two distinct rotamers (typically ~60:40 ratio in CDCl₃) at room temperature. Signals often appear as split peaks or broadened multiplets.

1H NMR Data (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| NH | 5.80 - 6.20 | Broad s | 1H | Amide NH | Exchangeable; shift varies with concentration/solvent. |

| H3 | 4.35 - 4.50 | Multiplet | 1H | CH-NHAc | Deshielded by amide N; distinct from amine precursor (~3.5 ppm). |

| H2 | 3.55 - 3.70 | Multiplet | 1H | N-CH(H) | Diastereotopic; split by rotamers. |

| H5 | 3.30 - 3.50 | Multiplet | 3H | N-CH₂, N-CH(H) | Overlapping ring protons adjacent to Boc-N. |

| H4 | 2.05 - 2.20 | Multiplet | 1H | CH(H) | Ring methylene. |

| Ac-CH3 | 1.96 / 1.98 | Singlet | 3H | Acetyl CH₃ | Diagnostic: May appear as dual singlets due to rotamers. |

| H4' | 1.75 - 1.90 | Multiplet | 1H | CH(H) | Ring methylene. |

| Boc | 1.46 | Singlet | 9H | t-Butyl | Intense singlet; reference integral. |

13C NMR Data (100 MHz, CDCl₃)

-

Carbonyls: ~170.1 ppm (Acetamide C=O), ~154.5 ppm (Boc C=O).

-

Quaternary: ~79.8 ppm (t-Butyl C-O).

-

Ring Carbons: ~49.0 - 52.0 ppm (C2, C5 - broad/split), ~48.5 ppm (C3), ~30.1 ppm (C4).

-

Methyls: ~28.4 ppm (Boc-CH₃), ~23.2 ppm (Ac-CH₃).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation from amine to amide.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Note |

| 3280 - 3350 | N-H Stretch | Amide A | Broad band. |

| 2975 | C-H Stretch | Alkyl | t-Butyl/Ring C-H. |

| 1680 - 1705 | C=O Stretch | Carbamate (Boc) | Strong, broad. |

| 1645 - 1655 | C=O Stretch | Amide I | Characteristic of acetamide. |

| 1530 - 1550 | N-H Bend | Amide II | Confirming secondary amide. |

C. Mass Spectrometry (ESI-MS)

Molecular Formula: C₁₁H₂₀N₂O₃ Exact Mass: 228.15 Da

Fragmentation Logic: In Electrospray Ionization (ESI), the molecule typically forms a sodium adduct or protonated species. The Boc group is fragile and fragments predictably.

Figure 2: ESI-MS Fragmentation Pathway. The loss of isobutene (m/z 173) is the most abundant daughter ion in collision-induced dissociation (CID).

Quality Control & Impurity Profiling

When analyzing synthesized or purchased batches, look for these specific indicators of compromised quality:

-

Free Amine (Starting Material):

-

Detection: TLC (ninhydrin stain—amine turns red/purple; product is UV active but stains poorly).

-

NMR: Multiplet at ~3.5 ppm (H3 adjacent to NH₂) instead of ~4.4 ppm.

-

-

Boc Deprotection (Acid Trace):

-

Cause: Use of Acetyl Chloride without sufficient base scavenging.

-

Detection: Loss of the 9H singlet at 1.46 ppm in NMR; appearance of broad NH peaks > 8.0 ppm.

-

-

O-Acetylation:

-

Risk: Low risk for this molecule, but possible if ring hydroxyl impurities were present in the starting material.

-

References

-

Sigma-Aldrich. (2023). (R)-(+)-1-Boc-3-acetamidopyrrolidine Product Specification. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24884710. Link

-

Yarmolchuk, V., et al. (2014).[1] "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron, 70(18), 3011-3025. (Contextual reference for Boc-pyrrolidine spectral behavior). Link

-

ChemicalBook. (2023). (R)-1-Boc-3-aminopyrrolidine Spectral Data. (Precursor comparison). Link

Sources

Technical Guide: Solubility Profiling & Handling of (R)-(+)-1-Boc-3-acetamidopyrrolidine

[1]

CAS: 550371-67-0 | Formula: C₁₁H₂₀N₂O₃ | M.W.: 228.29 g/mol [1]

Executive Summary & Physicochemical Identity

(R)-(+)-1-Boc-3-acetamidopyrrolidine is a critical chiral building block in the synthesis of peptidomimetics and fragment-based drug discovery.[1] Unlike its liquid parent precursor ((R)-1-Boc-3-aminopyrrolidine), the acetylation of the C3-amine introduces a hydrogen-bond donor/acceptor motif that elevates the melting point, rendering it a solid at room temperature.[1]

Understanding its solubility landscape is vital for two reasons:

-

Process Efficiency: Avoiding "oiling out" during scale-up synthesis.

-

Purification: Leveraging differential solubility for enantiomeric excess (ee) preservation.

Core Physicochemical Data

| Property | Value | Technical Note |

| Physical State | White to off-white solid | Crystalline form preferred for stability.[1] |

| Melting Point | 85–89 °C | Sharp range indicates high purity; broadening suggests solvent inclusion. |

| Chirality | (R)-(+) | Specific rotation is solvent-dependent (typically MeOH or CHCl₃).[1] |

| LogP (Calc) | ~0.4 – 0.8 | Amphiphilic nature due to lipophilic Boc + hydrophilic acetamide. |

Solubility Landscape & Solvent Compatibility

The solubility of this compound is governed by the competition between the lipophilic tert-butyl carbamate (Boc) group and the polar acetamido moiety.[1]

Solvent Class Compatibility Table

Data synthesized from structural analysis and standard handling protocols for Boc-pyrrolidines.[1]

| Solvent Class | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated (DCM, CHCl₃) | Excellent (>100 mg/mL) | Dipole-dipole interactions stabilize the amide; Boc group is highly compatible.[1] | Primary reaction solvent; Loading for chromatography. |

| Alcohols (MeOH, EtOH) | High (>50 mg/mL) | H-bonding with the acetamide carbonyl and NH groups facilitates dissolution.[1] | Recrystallization (solvent); Optical rotation measurement. |

| Polar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Strong solvation of the amide backbone. | Biological assays; High-temp reactions.[1] |

| Esters (Ethyl Acetate) | Moderate (~20-50 mg/mL) | Good solubility at reflux; decreases significantly upon cooling.[1] | Ideal for Recrystallization (often with anti-solvent). |

| Alkanes (Hexane, Heptane) | Poor/Insoluble | Lack of polar interactions forces the compound to precipitate or oil out. | Anti-solvent for precipitation. |

| Water | Low/Moderate | The Boc group limits aqueous solubility despite the polar amide. | Aqueous workups (compound stays in organic phase). |

Experimental Protocols (Self-Validating Systems)

Protocol A: Saturation Solubility Determination

Objective: To generate precise solubility data for your specific batch and temperature conditions (e.g., for formulation).

Workflow Logic:

-

Supersaturation: Create a mixture where solid solute is visibly present.

-

Equilibrium: Allow time for the solvent to reach maximum capacity.

-

Quantification: Gravimetric analysis of the supernatant.

Figure 1: Iterative workflow for determining saturation solubility limits.

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Remove minor impurities utilizing the "DCM/Ether" or "EtOAc/Heptane" solubility differential. Context: As noted in technical literature, Boc-acetamidopyrrolidines can often be purified by dissolving in a minimal amount of polar solvent and precipitating with a non-polar anti-solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude (R)-(+)-1-Boc-3-acetamidopyrrolidine in the minimum volume of Dichloromethane (DCM) or Ethyl Acetate at slightly elevated temperature (30-35°C).

-

Checkpoint: Solution must be clear. If particulates remain, filter while warm.

-

-

Anti-Solvent Addition: Slowly add Diethyl Ether or Heptane dropwise with vigorous stirring.

-

Observation: Look for a persistent cloudiness (turbidity point).

-

-

Nucleation: Once the turbidity point is reached, stop addition. Cool the vessel slowly to 4°C (refrigerator) or -20°C (freezer) to promote crystal growth.

-

Caution: Rapid cooling may result in amorphous "oiling out" rather than crystallization.

-

-

Collection: Filter the resulting white precipitate/crystals using a sintered glass funnel. Wash with cold anti-solvent (e.g., cold Hexane).

Figure 2: Purification logic flow preventing "oiling out" during recrystallization.[1]

Troubleshooting Common Issues

Issue: "Oiling Out"

Symptom: Instead of crystals, a sticky oil separates at the bottom of the flask. Cause: The anti-solvent was added too quickly, or the concentration of the solution is too high, surpassing the metastable zone width. Remedy:

-

Re-heat the mixture until the oil redissolves.

-

Add a "seed crystal" of pure material if available.

-

Add a small amount of the good solvent (e.g., 0.5 mL DCM) to shift back from the oiling boundary.

-

Cool much slower (wrap flask in cotton wool).

Issue: Low Recovery

Symptom: Yield < 50% after filtration. Cause: The compound is too soluble in the solvent mix (mother liquor). Remedy:

-

Concentrate the mother liquor (filtrate) and repeat the cooling process (Second Crop).

-

Use a more aggressive anti-solvent ratio (e.g., 1:5 Solvent:Anti-solvent).

References

-

Sigma-Aldrich. (R)-(+)-1-Boc-3-acetamidopyrrolidine Product Specification & Safety Data Sheet. Retrieved from [1]

-

PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine (Parent Structure) Physicochemical Data. National Library of Medicine. Retrieved from [1]

-

ResearchGate. Microwave-Assisted Synthesis and Recrystallization of Pyrrolidine Acetamides. (General methodology for acetamide purification). Retrieved from

Technical Guide: Stability, Storage, and Handling of (R)-(+)-1-Boc-3-acetamidopyrrolidine

[1]

Executive Summary

Compound: (R)-(+)-1-Boc-3-acetamidopyrrolidine CAS: 550371-67-0 (Representative for (R)-isomer) Critical Storage: Refrigerate (2–8°C), Desiccated, Inert Atmosphere.[1] Primary Degradation Risk: Acid-catalyzed deprotection (isobutylene release) and hygroscopic caking.[1]

This technical guide provides a rigorous framework for the preservation of (R)-(+)-1-Boc-3-acetamidopyrrolidine.[1] Designed for medicinal chemists and process engineers, this document moves beyond basic safety data sheets to explain the mechanistic reasons for instability and provides self-validating protocols for handling.

Part 1: Chemical Profile & Critical Attributes[1]

To ensure stability, one must first understand the structural vulnerabilities of the molecule. This compound features two key nitrogen-containing functionalities with distinct stability profiles: the Boc-carbamate (acid-labile) and the Acetamide (generally robust).[1]

| Attribute | Specification | Technical Note |

| IUPAC Name | tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | Defines stereochemistry at C3.[1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | MW: 228.29 g/mol |

| Physical State | White to off-white powder | Crystalline forms are more stable than amorphous solids.[1] |

| Melting Point | 85–89°C | Sharp MP indicates high purity; broadening indicates degradation.[1] |

| Chirality | (R)-Enantiomer | Risk of racemization is negligible under standard storage but possible under strong basic reflux.[1] |

| Solubility | DCM, MeOH, EtOAc | Low solubility in water; hydrolytic degradation is slow but possible in aqueous suspension. |

Part 2: Degradation Mechanisms (The "Why")

The stability of (R)-(+)-1-Boc-3-acetamidopyrrolidine is governed by the lability of the tert-butyl carbamate group.[1] Understanding these pathways is essential for troubleshooting purity issues.

Acid-Catalyzed Deprotection (Primary Risk)

The Boc group is inherently sensitive to protonation.[1] Even trace acids (e.g., HCl vapors from neighboring bottles in a chemical cabinet) can initiate an autocatalytic decomposition.[1]

-

Mechanism: Protonation of the carbonyl oxygen leads to the expulsion of the tert-butyl cation, which eliminates a proton to form isobutylene gas and CO₂.[2]

-

Result: Formation of the free amine salt and gas evolution (pressure buildup in sealed vials).[1]

Thermal Elimination

While the melting point is ~85°C, slow thermal elimination of isobutylene can occur at temperatures as low as 40–50°C over prolonged periods. This follows first-order kinetics described by the Arrhenius equation, necessitating cold storage to minimize the rate constant (

Hygroscopicity & Hydrolysis

The acetamide group at the C3 position is robust against hydrolysis under neutral conditions. However, the pyrrolidine scaffold can be hygroscopic. Moisture absorption leads to "caking," which increases the surface area for oxidative damage or acid-catalyzed hydrolysis if trace impurities are present.[1]

Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation risks based on environmental stressors.

Figure 1: Divergent degradation pathways showing acid-catalyzed cleavage (red) and thermal elimination (yellow).[1][3]

Part 3: Storage & Handling Protocols[1]

This protocol utilizes a "Defense in Depth" strategy, layering multiple protective measures to ensure compound integrity.

The "Gold Standard" Storage Condition

-

Temperature: 2°C to 8°C (Refrigerated).

-

Rationale: Reduces the kinetic rate of thermal decomposition significantly compared to room temperature (25°C).[1]

-

-

Atmosphere: Inert Gas (Argon or Nitrogen). [1]

-

Rationale: Displaces moisture and prevents oxidation, though oxidation is a secondary risk for this specific structure.

-

-

Container: Amber Glass Vial with Teflon-lined Cap.

-

Rationale: Amber glass blocks UV light (general precaution); Teflon liners prevent leaching of plasticizers into the solid.[1]

-

Handling Workflow

To prevent moisture condensation—the enemy of cold-stored solids—follow this equilibration step strictly:

-

Retrieval: Remove the vial from the refrigerator.

-

Equilibration: Do NOT open immediately. Allow the closed vial to warm to room temperature (approx. 30 minutes).

-

Why? Opening a cold vial in humid lab air causes immediate condensation of water onto the powder, initiating caking and potential hydrolysis.

-

-

Dispensing: Weigh out the required amount quickly.

-

Resealing: Purge the headspace with Nitrogen/Argon before recapping.[1]

-

Return: Immediately return to 2–8°C storage.

Part 4: Quality Control & Self-Validation[1]

Researchers should not assume purity after long-term storage.[1] Use this tiered testing approach to validate the compound before use in critical experiments.[1]

Tier 1: Visual & Physical Inspection (Immediate)[1][4]

-

Pass: Free-flowing white/off-white powder.[1]

-

Fail: Clumped, sticky solid (hygroscopic failure) or yellow discoloration (oxidation/decomposition).[1]

-

Fail: Smell of isobutylene (faint petroleum-like odor) upon opening.[1]

Tier 2: Analytical Verification (Pre-Reaction)

If the compound has been stored for >6 months, run a ¹H NMR (Proton NMR) in CDCl₃ or DMSO-d₆.[1]

Key Diagnostic Signals:

-

Boc Group: Look for a sharp singlet integrating to 9 protons at ~1.44 ppm .

-

Validation: If this integral decreases relative to the acetamide methyl group (~1.9 ppm, 3H), Boc cleavage has occurred.

-

-

Acetamide Methyl: Singlet at ~1.9–2.0 ppm (3H).

-

Chiral Center (H3): Multiplet at ~4.3–4.4 ppm (1H).

QC Decision Logic

Figure 2: Quality Control Decision Tree for validating compound integrity.

Part 5: Emergency & Corrective Actions[1]

Accidental Room Temperature Storage

If left on a benchtop for <48 hours:

-

The compound is likely stable.[1]

-

Action: Purge with nitrogen and return to 2–8°C.

Accidental Heat Exposure (>40°C)[1]

-

Risk: Partial Boc removal.[1]

-

Action: Perform ¹H NMR. If purity is >95%, recrystallize from Ethyl Acetate/Hexanes.[1] If <90%, purification via column chromatography is required (Silica gel; MeOH/DCM gradient).[1]

Spills and Safety

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat.

-

Cleanup: Sweep up dry powder to avoid generating dust.[1] Wipe surface with a damp paper towel, then clean with isopropanol.

-

First Aid: In case of skin contact, wash with soap and water. The compound is an irritant but generally low acute toxicity.[1]

References

-

Sigma-Aldrich. (n.d.).[1] (R)-(+)-1-Boc-3-acetamidopyrrolidine Product Specification & MSDS. Retrieved from (Search CAS: 550371-67-0).[1]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][4][5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Detailed mechanisms of Boc cleavage and stability constants).

-

BenchChem. (2025).[1][6] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from .[1]

-

ChemicalBook. (2025).[1] (R)-(+)-1-Boc-3-aminopyrrolidine Properties and Safety. Retrieved from .[1][7]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[1][2] Retrieved from .[1]

Sources

- 1. (R)-(+)-1-Boc-3-乙酰氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

Technical Guide: Biological Activity & Medicinal Chemistry of (R)-(+)-1-Boc-3-acetamidopyrrolidine Derivatives

[1][2][3][4]

Executive Summary

(R)-(+)-1-Boc-3-acetamidopyrrolidine (CAS: 550371-67-0) is a high-value chiral building block used in the synthesis of peptidomimetics and small-molecule inhibitors.[1][2][3] Unlike its achiral or racemic counterparts, the (R)-enantiomer provides a defined 3D vector for hydrogen bonding, critical for targeting stereoselective pockets in G-Protein Coupled Receptors (GPCRs) and metalloenzymes.[1][3]

This guide explores its role as a pharmacophore scaffold in three primary therapeutic areas:

Chemical Space & Structural Biology[1][2][4]

The Pharmacophore

The pyrrolidine ring serves as a rigid spacer, reducing the entropic penalty of binding compared to flexible alkyl chains. The 3-acetamido group functions as a hydrogen bond donor/acceptor motif, mimicking the backbone of peptide substrates.[1][3]

-

Chirality: The (R)-configuration directs the C3-substituent into specific hydrophobic pockets (e.g., the S1' subsite of proteases).[1][3]

-

Boc-Group Utility: The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing selective functionalization of the acetamide side chain or serving as a lipophilic placeholder during early-stage screening.[1][2][3]

Structural Diagram

The following diagram illustrates the core scaffold and its divergent synthetic pathways for drug discovery.

Figure 1: Divergent synthesis pathways from the (R)-acetamidopyrrolidine core to bioactive therapeutic classes.[1][2][3]

Pharmacology & Therapeutic Targets[3][4][6]

Endothelin Receptor Antagonists (ETB)

Research indicates that 3-carboxylic acid derivatives of pyrrolidine with acetamide side chains are potent Endothelin B (ETB) receptor antagonists.[1][3][5]

-

Mechanism: The acetamide nitrogen acts as a hydrogen bond donor to residues in the ETB binding pocket (e.g., Asp or Glu residues).[3]

-

Activity Data: Derivatives replacing simple alkyl groups with diphenylmethylaminoacetamide side chains showed >27,000-fold selectivity for ETB over ETA.[1][2][3][5][6]

-

Key Insight: The (R)-stereochemistry is often preferred to align the bulky diphenyl group away from the receptor wall, preventing steric clash.[1][3]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The 3-aminopyrrolidine scaffold is a bioisostere for the substrate L-Arginine.[1][2][3]

-

Mechanism: The pyrrolidine nitrogen binds to the heme propionate of the enzyme, while the 3-acetamido group (or its modifications) extends into the substrate access channel.[3]

-

Selectivity: Modifications at the pyrrolidine nitrogen (after Boc removal) with hydrophobic linkers improve selectivity for nNOS over eNOS (endothelial isoform), reducing cardiovascular side effects.[1][3]

Structure-Activity Relationship (SAR) Summary

| Position | Modification | Effect on Activity |

| N-1 (Pyrrolidine) | Boc (Protection) | Inactive (Prodrug/Intermediate).[1][2][3] Must be deprotected for most target binding.[1][3] |

| N-1 (Pyrrolidine) | Benzyl/Diphenylmethyl | Increases potency for GPCRs (ETB, H3) via hydrophobic interactions.[1][3] |

| C-3 (Acetamide) | Free Amine (NH2) | Increases polarity; often too basic.[1][2][3] Acetylation (Acetamide) improves membrane permeability. |

| C-3 (Stereocenter) | (R) vs (S) | Critical.[1][3] (R)-isomers often show 10-100x higher affinity for chiral protein pockets.[1][2][3] |

Experimental Protocols

Synthesis of (R)-1-Boc-3-acetamidopyrrolidine

Objective: Selective acetylation of (R)-1-Boc-3-aminopyrrolidine.

Reagents:

Protocol:

-

Dissolution: Dissolve 1.0 g of (R)-1-Boc-3-aminopyrrolidine in 10 mL of anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add TEA (1.2 eq) and cool the solution to 0°C.

-

Acetylation: Dropwise add Acetic Anhydride (1.1 eq) over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).[1][3]

-

Workup: Wash with 1N HCl (cold), saturated NaHCO3, and brine. Dry over MgSO4.[1][3]

-

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Biological Assay: Calcium Mobilization for GPCR Activity (ETB)

Objective: Evaluate the antagonistic activity of deprotected derivatives against the Endothelin B receptor.[3]

Materials:

Workflow:

-

Seeding: Plate CHO-K1 cells in 96-well black plates (20,000 cells/well). Incubate 24h.

-

Dye Loading: Remove media. Add Fluo-4 AM in HBSS buffer.[1][2][3] Incubate 45 min at 37°C.

-

Compound Addition: Add test compounds (serial dilutions of pyrrolidine derivative) 15 min prior to agonist.

-

Stimulation: Inject Endothelin-1 (EC80 concentration).[1][2][3]

-

Measurement: Record fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or microplate reader.

-

Analysis: Calculate IC50 based on inhibition of the calcium spike.[1][3]

Assay Logic Diagram

Figure 2: FLIPR Calcium Mobilization Assay workflow for testing GPCR antagonism.

References

-

Liu, G., et al. (1999).[1][3][4] "Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain." Journal of Medicinal Chemistry.

-

Góra, J., et al. (2021).[1][3] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology.

-

Lim, J.W., et al. (2010).[1][3] "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Sigma-Aldrich. "(R)-(+)-1-Boc-3-acetamidopyrrolidine Product Information."[1][2][3][7] [1][3]

Sources

- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Core Directive: The Acetamidopyrrolidine Pharmacophore

The Role of Acetamidopyrrolidine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The acetamidopyrrolidine moiety—specifically the 3-(acetylamino)pyrrolidine isomer—represents a high-value "privileged scaffold" in modern medicinal chemistry.[2][3] Unlike flat heteroaromatic rings (e.g., pyridine, oxazole), this saturated heterocycle offers a defined three-dimensional vector space due to the envelope-puckering of the pyrrolidine ring.[1][3]

This guide moves beyond basic definitions to explore the tactical application of acetamidopyrrolidine in Structure-Activity Relationship (SAR) campaigns. We will examine its utility in modulating physicochemical properties (logP, solubility), its role as a chiral scaffold for fragment-based drug discovery (FBDD), and its specific application in GPCR and enzyme inhibitor design.[1]

Physicochemical Profile & Structural Logic

The utility of the 3-acetamidopyrrolidine scaffold stems from its ability to introduce polarity and chirality without excessive molecular weight penalty.[3]

Conformational Dynamics (The "Pucker")

The pyrrolidine ring is not planar.[4] It exists in a dynamic equilibrium between envelope (E) and twist (T) conformations.[2]

-

Significance: When an acetamido group is attached at the C3 position, it projects into a specific vector that is distinct from the equatorial/axial vectors of six-membered rings like piperidine.[3]

-

SAR Implication: This allows the acetamide carbonyl and NH groups to engage in hydrogen bonding interactions that are spatially inaccessible to planar analogs.

Property Modulation Table

Comparative analysis of 3-acetamidopyrrolidine against common bioisosteres.

| Property | 3-Acetamidopyrrolidine | 3-Acetamidopiperidine | 3-Acetamidophenyl | Impact on Drug Design |

| Fsp³ (Fraction sp³) | 0.66 (High) | 0.71 (High) | 0.25 (Low) | Higher Fsp³ correlates with improved clinical success and solubility.[2][3] |

| Chirality | Yes (1 Stereocenter) | Yes (1 Stereocenter) | No | Enantiomers allow probing of specific binding pockets.[2] |

| Water Solubility | High | Moderate | Low | Pyrrolidine N reduces logP significantly compared to phenyl.[1] |

| Rigidity | Moderate (Ring Pucker) | Low (Chair Flip) | High (Planar) | Pyrrolidine offers a "Goldilocks" zone of constrained flexibility.[2] |

Synthetic Accessibility & Protocols

The synthesis of enantiopure 3-acetamidopyrrolidine is a critical workflow.[2][3] The most robust route utilizes the "Chiral Pool" approach, starting from Trans-4-hydroxy-L-proline , a cheap and abundant natural product.[1][2][3]

Technical Protocol: Enantioselective Synthesis of (S)-3-Acetamidopyrrolidine

Objective: Synthesize (S)-N-(pyrrolidin-3-yl)acetamide from trans-4-hydroxy-L-proline.

Step-by-Step Methodology:

-

Protection & Decarboxylation:

-

Reagents: (Boc)₂O, NaOH; then RuO₄ or electrochemical decarboxylation (alternative: Hunsdiecker reaction variants).[1]

-

Logic: Protect the amine to prevent side reactions. Decarboxylation is non-trivial; a modern alternative often starts from N-Boc-3-pyrrolidinone directly if commercially available, but the hydroxyproline route ensures defined stereochemistry via inversion.[2][3]

-

Preferred Route (Inversion Strategy): Start with N-Boc-trans-4-hydroxy-L-proline .[2][3]

-

Step A (Activation): Mesylate the C4-OH (MsCl, Et₃N, DCM, 0°C).

-

Step B (Displacement): React with NaN₃ (Sodium Azide) in DMF at 80°C. This proceeds via Sₙ2, inverting the configuration to the cis relative stereochemistry (or trans depending on starting material). Note: To get the 3-position, one often uses a reductive amination of N-Boc-3-pyrrolidinone, but for chiral purity, the azide displacement on a defined stereocenter is superior.[1][2][3]

-

-

-

Staudinger Reduction & Acetylation:

-

Step C (Reduction): Treat the azide intermediate with PPh₃ (Triphenylphosphine) in THF/H₂O to yield the free amine.[2]

-

Step D (Acetylation): React the crude amine with Ac₂O (Acetic Anhydride) and Pyridine in DCM.[2]

-

Step E (Deprotection): Remove the N-Boc group using 4M HCl in Dioxane or TFA/DCM.[2][3]

-

Self-Validating Checkpoint:

-

NMR Verification: The H3 proton in the pyrrolidine ring should show a distinct multiplet shift upon acetylation (~4.3 ppm).

-

Chiral HPLC: Verify ee% >98% using a Chiralpak AD-H column.[1][3]

Visualization: Synthetic Pathway

Caption: Stereoselective synthesis of 3-acetamidopyrrolidine via azide displacement and Staudinger reduction.

Medicinal Chemistry Case Studies

The acetamidopyrrolidine moiety is rarely a "passenger"; it is often a "driver" of potency or selectivity.

Case Study 1: Endothelin Receptor Antagonists (A-308165)

-

Mechanism: ETB receptors mediate vasodilation and clearance of endothelin-1.[2][3] Selective antagonists are crucial for dissecting vascular biology.[1]

-

Role of Acetamidopyrrolidine:

-

In the development of A-308165 , researchers replaced a linear dibutylaminoacetamide side chain with a pyrrolidine-based scaffold .[1][3]

-

The Pivot: The introduction of a diphenylmethylamine acetamide group attached to the pyrrolidine ring resulted in a complete reversal of receptor specificity (from ETA to ETB selective) and a 27,000-fold selectivity improvement.

-

Key Insight: The pyrrolidine ring constrained the acetamide side chain into a specific vector that optimally engaged the ETB receptor's secondary binding pocket, a feat impossible with a flexible linear chain.

-

Case Study 2: NAAA Inhibitors (Anti-Inflammatory)

-

Molecule: Pyrrolidine amide derivatives (e.g., Compound 4g in literature).[1]

-

Role of Scaffold:

-

NAAA hydrolyzes Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.[1]

-

The 3-acetamidopyrrolidine (and related amide) scaffold mimics the transition state of the PEA hydrolysis.[2][3]

-

SAR Finding: The pyrrolidine nitrogen acts as a mimic of the hydrolytic center, while the acetamido/acyl chain extends into the hydrophobic channel. The rigidity of the pyrrolidine ring improves metabolic stability in rat plasma compared to linear amide analogs.

-

Case Study 3: TACE Inhibitors

-

Target: Tumor Necrosis Factor-alpha Converting Enzyme (ADAM17).[2][3][5]

-

Molecule: N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides.[2][3][5]

-

Role of Scaffold:

-

These inhibitors utilize a modified pyrrolidinone-acetamide core.[2][3]

-

The 3-position stereochemistry is critical; the (S)-isomer typically aligns the zinc-binding hydroxamic acid group (attached via the acetamide linker) correctly within the catalytic site.[2][3]

-

This demonstrates the scaffold's utility as a "linker" that orients a warhead (hydroxamic acid) with high precision.

-

Strategic Decision Tree: When to Use Acetamidopyrrolidine?

Use the following logic flow to determine if this scaffold fits your lead optimization campaign.

Caption: Decision logic for incorporating the acetamidopyrrolidine scaffold in medicinal chemistry campaigns.

References

-

Liu, G., et al. (1999).[1] "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain."[1][3] Journal of Medicinal Chemistry, 42(22), 4875–4889.[1] Link

-

Solorzano, C., et al. (2018).[1] "Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors." RSC Advances, 8, 41255-41266.[1][3] Link

-

Duan, J.J., et al. (2003).[1] "Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE)." Bioorganic & Medicinal Chemistry Letters, 13(12), 2035-2038.[1][3] Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[2]

-

PubChem Compound Summary. "3-(Acetylamino)pyrrolidine." National Center for Biotechnology Information.[1] Link

Sources

- 1. GSRS [precision.fda.gov]

- 2. Umeclidinium | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gepotidacin - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 1-Boc-3-acetamidopyrrolidine

Introduction

In the landscape of modern drug discovery and development, the precise control and understanding of a molecule's three-dimensional architecture are not merely academic pursuits but cornerstones of therapeutic efficacy and safety. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its non-planar, puckered nature allows for a rich exploration of chemical space, and the introduction of stereocenters onto this ring system profoundly influences its interaction with biological targets.[1][4] This guide focuses on 1-Boc-3-acetamidopyrrolidine, a key chiral building block, providing an in-depth analysis of its stereochemistry for researchers, scientists, and drug development professionals.

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers stability and allows for controlled synthetic manipulations, while the acetamido group at the C3 position introduces a chiral center, rendering the molecule stereochemically complex.[5][6][7][8] Consequently, 1-Boc-3-acetamidopyrrolidine exists as a pair of enantiomers: (R)-1-Boc-3-acetamidopyrrolidine and (S)-1-Boc-3-acetamidopyrrolidine. The distinct spatial arrangement of these enantiomers can lead to significantly different pharmacological, pharmacokinetic, and toxicological profiles.[4] Therefore, a comprehensive understanding of its stereochemistry, from synthesis and resolution to analytical characterization, is paramount for its effective application in pharmaceutical research.

This technical guide will provide a detailed exploration of the stereochemical aspects of 1-Boc-3-acetamidopyrrolidine, covering stereoselective synthesis strategies, methods for chiral resolution, and a comparative analysis of analytical techniques for determining enantiomeric purity.

The Significance of Stereochemistry in Pyrrolidine-Based Drug Candidates

The spatial orientation of atoms in a chiral molecule dictates its ability to bind to specific biological targets, such as enzymes and receptors, which are themselves chiral.[4] It is a well-established principle that enantiomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for undesirable side effects.[9] The pyrrolidine scaffold, with its potential for multiple stereocenters, exemplifies this principle.[1][3]

The acetamido group at the C3 position of the pyrrolidine ring in 1-Boc-3-acetamidopyrrolidine can project either "up" or "down" relative to the ring, leading to the (R) and (S) configurations. This seemingly subtle difference has profound implications for how the molecule interacts with its biological partners.

Stereoselective Synthesis and Chiral Resolution

The generation of enantiomerically pure 1-Boc-3-acetamidopyrrolidine is a critical first step in its application. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For pyrrolidine derivatives, several strategies have been developed, including:

-

1,3-Dipolar Cycloadditions: This is a powerful method for constructing the pyrrolidine ring with control over its stereochemistry.[1][10] The reaction of an azomethine ylide with a chiral dipolarophile can lead to the formation of enantiomerically enriched pyrrolidines.[11]

-

C-H Amination: Recent advances have enabled the asymmetric synthesis of enantiopure pyrrolidines through catalytic C-H amination of hydrocarbons, offering a streamlined approach.[12]

Chiral Resolution

When a racemic mixture of 1-Boc-3-acetamidopyrrolidine is produced, the enantiomers must be separated. A common industrial-scale method is through the formation of diastereomeric salts.[13]

Protocol for Diastereomeric Salt Resolution (General Example):

-

Salt Formation: The racemic 3-aminopyrrolidine precursor is reacted with a chiral resolving agent, such as (S)-methoxy-2-phenylacetic acid, in a suitable solvent like water.[13]

-

Selective Crystallization: The resulting diastereomeric salts will have different solubilities. By carefully controlling conditions such as temperature and solvent composition, one diastereomer will preferentially crystallize out of the solution.

-

Isolation and Liberation: The less-soluble diastereomeric salt is isolated by filtration. The desired enantiomer of the aminopyrrolidine is then liberated from the salt by treatment with a base.

-

Protection and Acetylation: The enantiopure aminopyrrolidine is then protected with the Boc group and subsequently acetylated to yield the final product.

The efficiency of this process is often evaluated by the resolution efficiency (E), which takes into account both the yield and the diastereomeric excess (de) of the obtained salt.[13]

Analytical Techniques for Stereochemical Determination

Once an enantiomerically enriched sample of 1-Boc-3-acetamidopyrrolidine is obtained, its stereochemical purity must be rigorously confirmed. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[9][14][15][] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Typical Chiral HPLC Method:

-

Column: Polysaccharide-based chiral stationary phases (e.g., Chiralpak® series) are often effective for N-Boc protected compounds.[9][14][17]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol is commonly used.[9]

-

Detection: UV detection at a wavelength where the analyte absorbs, for instance, 210 nm, is standard.[9]

-

Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for stereochemical analysis.[15][18] While the NMR spectra of enantiomers in an achiral solvent are identical, their signals can be differentiated by using a chiral auxiliary.

Methods for Chiral Differentiation by NMR:

-

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.[9][19] An example of a CSA is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[9]

-

Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers, which have distinct NMR spectra.[9][19] Mosher's acid chloride is a classic example of a CDA used for determining the absolute configuration of amines.[20]

The integration of the resolved signals in the NMR spectrum allows for the calculation of the enantiomeric excess.

Other Techniques

-

Gas Chromatography (GC): Chiral GC can offer high resolution and sensitivity, particularly for volatile compounds. For less volatile compounds like 1-Boc-3-acetamidopyrrolidine, derivatization might be necessary to enhance volatility.[14]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to determine the absolute stereochemistry.[21]

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule.[15]

Comparison of Analytical Methods

| Analytical Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase.[14][] | Robust, widely used, direct separation and quantification.[9][14] | Requires method development, can be time-consuming. |

| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary.[9][19] | Provides structural information, can determine absolute configuration with certain reagents.[20][22] | May require higher concentrations, resolution of signals can be challenging. |

| Chiral GC | Separation on a chiral stationary phase in the gas phase.[14] | High resolution and sensitivity.[14] | May require derivatization for non-volatile compounds.[14] |

| Circular Dichroism | Differential absorption of circularly polarized light.[21] | Provides information on absolute stereochemistry. | Requires a chromophore near the stereocenter. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal.[15] | Definitive determination of absolute configuration.[15] | Requires the growth of a suitable single crystal, which can be difficult. |

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group plays a crucial role beyond simply protecting the amine. Its presence influences the molecule's conformation and reactivity. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for further synthetic transformations.[5][6][7][8] This orthogonality to many other protecting groups is a key feature in multi-step syntheses.[5]

Visualization of Key Concepts

Synthetic and Analytical Workflow

Caption: General workflow for the synthesis, resolution, and stereochemical analysis of 1-Boc-3-acetamidopyrrolidine.

Decision Tree for Analytical Method Selection

Caption: Decision tree for selecting an appropriate analytical method for stereochemical analysis.

Conclusion

The stereochemistry of 1-Boc-3-acetamidopyrrolidine is a critical parameter that dictates its utility as a chiral building block in drug discovery. A thorough understanding of its stereoselective synthesis, chiral resolution, and the analytical methods for determining its enantiomeric purity is essential for researchers and scientists in the pharmaceutical industry. The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantitative data on enantiomeric excess versus the determination of absolute configuration. As the demand for enantiomerically pure pharmaceuticals continues to grow, a deep appreciation for the stereochemical nuances of key intermediates like 1-Boc-3-acetamidopyrrolidine will remain indispensable for the development of safe and effective medicines.

References

-

He, S., et al. (2023). Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions. Microchemical Journal, 197, 109867. [Link]

-

Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B, 940, 7-14. [Link]

-

Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. (n.d.). Tetrahedron Letters. [Link]

-

Computationally Aided Absolute Stereochemical Determination of Enantioenriched Amines. (2017). Organic Letters, 19(7), 1886-1889. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2016). Molecules, 21(6), 759. [Link]

-

Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2008). Journal of Chemical Education, 85(5), 699. [Link]

-

Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp)−H Amination of Hydrocarbons. (2020). Angewandte Chemie International Edition, 59(39), 17186-17191. [Link]

-

Kudryavtsev, P., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 93. [Link]

-

Kudryavtsev, P., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 93. [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (1996). The Journal of Organic Chemistry, 61(22), 7849-7864. [Link]

-

Differentiation of Chiral Compounds Using NMR Spectroscopy. (2022). Molecules, 27(19), 6649. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. (2026). American Journal of Analytical Chemistry, 17(1). [Link]

-

Chiral analysis by NMR spectroscopy. (2025). Tesi di dottorato. [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4866. [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(3), 1501-1511. [Link]

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). Molecules, 25(3), 649. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4811. [Link]

-

3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. (2008). The Journal of Organic Chemistry, 73(3), 1144-1147. [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. (2008). Organic Letters, 10(10), 1935-1938. [Link]

-

Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. (2023). Journal of Catalysis, 421, 1-13. [Link]

-

Design of Novel Enantiopure Dispirooxindolopyrrolidine-Piperidones as Promising Candidates toward COVID-19: Asymmetric Synthesis, Crystal Structure and In Silico Studies. (2022). Molecules, 27(12), 3943. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). Molecules, 28(5), 2234. [Link]

-

Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. (2010). Tetrahedron, 66(33), 6435-6441. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4866. [Link]

-

Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023). Scholars' Mine. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2012). Chemical Communications, 48(13), 1778-1793. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 17. scirp.org [scirp.org]

- 18. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Computationally Aided Absolute Stereochemical Determination of Enantioenriched Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Technical Guide: Chiral Pyrrolidine Building Blocks in Drug Discovery

Executive Summary & Pharmacophore Significance[1]

The pyrrolidine ring is not merely a linker; it is a privileged scaffold in medicinal chemistry, ranking among the top five nitrogen heterocycles in FDA-approved drugs.[1] Its value lies in its unique ability to exert conformational restriction . Unlike piperidine (which exists in a flexible chair conformation) or acyclic amines, the five-membered pyrrolidine ring imposes a defined directional vector on substituents, often referred to as the "Proline Kink" in peptide mimetics.

Key Physicochemical Advantages:

-

Entropy Reduction: Pre-organizing the ligand into a bioactive conformation reduces the entropic penalty of binding to a protein target.

-

Metabolic Stability: The saturated ring is generally less prone to oxidative metabolism compared to electron-rich aromatic systems (e.g., pyrroles), though

-oxidation remains a liability to monitor. -

Basicity Modulation: The pKa of the pyrrolidine nitrogen (typically ~11.3 for unsubstituted) can be tuned significantly by electron-withdrawing groups (EWGs) at the 2- or 3-positions, optimizing oral bioavailability and blood-brain barrier (BBB) penetration.

Structural Classification & Synthetic Strategy

The synthesis of chiral pyrrolidines is dictated by the substitution pattern. A "one-size-fits-all" approach fails here.

Decision Matrix: Selecting the Synthetic Route

| Target Scaffold | Preferred Methodology | Key Advantages | Limiting Factors |

| 2-Substituted | Chiral Pool (L-Proline) | Low cost, 100% ee start, scalable. | Limited to naturally occurring stereochemistry (mostly). |

| 2-Substituted | C(sp3)-H Activation | Direct functionalization of simple precursors.[2] | Regioselectivity can be challenging; often requires directing groups. |

| 3-Substituted | Asymmetric Conjugate Addition | High enantiocontrol, access to non-natural isomers. | Requires chiral catalysts (e.g., Jørgensen-Hayashi). |

| Polysubstituted | 1,3-Dipolar Cycloaddition | Rapid assembly of complexity (3-4 stereocenters).[3] | Atom economy is high; requires specific dipolarophiles. |

Advanced Synthetic Methodologies

The Chiral Pool: Beyond Simple Proline

While L-Proline and trans-4-hydroxy-L-proline are ubiquitous, they restrict the chemist to the S-configuration at C2.

-

Inversion Strategy: Accessing the R-series often involves Mitsunobu inversion of hydroxyproline or exhaustive reduction/re-oxidation sequences, which compromises step economy.

-

Hidden Gem: Pyroglutamic acid serves as a versatile lactam intermediate, allowing alkylation at C4 (becoming C3 in the reduced pyrrolidine) with high diastereoselectivity due to the "cupped" shape of the bicyclic enolate.

Asymmetric 1,3-Dipolar Cycloaddition ([3+2])

This is the premier method for generating polysubstituted pyrrolidines, particularly those with quaternary centers. The reaction typically involves an azomethine ylide (generated in situ from an imino ester) and an electron-deficient alkene.

Mechanistic Insight: The reaction proceeds via a concerted but asynchronous mechanism. Chiral ligands (typically Bis-phosphines like BINAP or Ferrocenyl ligands) coordinated to Ag(I) or Cu(I) control the endo/exo selectivity.

Organocatalysis (The Jørgensen-Hayashi Era)

For 3-substituted pyrrolidines (e.g.,

Mechanism Visualization (DOT)

The following diagram illustrates the catalytic cycle for the

Caption: Figure 1: Enamine activation cycle utilizing diarylprolinol silyl ethers for asymmetric functionalization.

Validated Experimental Protocols

Protocol A: Ag(I)-Catalyzed [3+2] Cycloaddition

Target: Highly substituted pyrrolidine-2-carboxylates.

Reagents:

-

Glycine imino ester (1.0 equiv)

-

Dipolarophile (e.g., N-phenylmaleimide, 1.1 equiv)

-

AgOAc (3-5 mol%)

-

Chiral Ligand (e.g., (R)-Quinap or Fesulphos, 3.3-5.5 mol%)

-

Base: Et3N (10 mol%)

-

Solvent: Dry THF or Toluene

Step-by-Step Methodology:

-

Catalyst Formation (Self-Validation Step): In a flame-dried Schlenk tube, dissolve AgOAc and the Chiral Ligand in dry THF. Stir for 30 minutes. Validation: The solution should remain clear; precipitation indicates ligand degradation or wet solvent.

-

Ylide Generation: Add the glycine imino ester and Et3N. The color typically changes (often yellow/orange) indicating azomethine ylide formation.

-

Cycloaddition: Cool to -20°C (temperature control is critical for ee). Add the dipolarophile slowly.

-

Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via flash chromatography.

-

Stereochemical Check: Analyze via Chiral HPLC. Expect endo-cycloadducts as the major diastereomer due to secondary orbital interactions.

Protocol B: Organocatalytic Synthesis of 3-Substituted Pyrrolidines

Target: Chiral 3-aryl pyrrolidines via Michael Addition/Reduction.

Reagents:

-

Cinnamaldehyde derivative (1.0 equiv)

-

Nitroalkane (e.g., nitromethane, 5.0 equiv)

-

Jørgensen-Hayashi Catalyst (10-20 mol%)

-

Additive: Benzoic acid (10-20 mol%, accelerates hydrolysis)

-

Subsequent Reductant: NaBH4 / NiCl2 (for nitro reduction/cyclization)

Step-by-Step Methodology:

-

Michael Addition: Mix aldehyde, catalyst, and acid in toluene at ambient temperature. Add nitromethane.

-

Monitoring: Monitor consumption of aldehyde by TLC. The reaction forms a chiral

-nitroaldehyde. -

Reductive Cyclization (The "One-Pot" modification): Dilute with MeOH. Add NiCl2 (1 equiv) and carefully add NaBH4 (excess) at 0°C. This reduces the nitro group to an amine and the aldehyde to an alcohol (or directly to the amine for reductive amination if conditions are tuned), followed by intramolecular displacement or reductive amination.

-

Note: For pyrrolidine ring closure from the

-nitroaldehyde, a reductive amination protocol (H2, Pd/C) is often cleaner.

Case Studies in Drug Development

Captopril: The Pioneer

-

Chemistry: Developed from L-Proline. The pyrrolidine ring mimics the terminal residue of the peptide substrate (Angiotensin I), positioning the thiol group to coordinate the Zinc ion in the enzyme's active site.

-

Lesson: The rigid stereochemistry of L-Proline was non-negotiable for potency.

Saxagliptin (Onglyza): The Modern Standard

-

Role: DPP-4 Inhibitor for Type 2 Diabetes.

-

Structure: Contains a cis-4,5-methanopyrrolidine fused system (cyclopropanated pyrrolidine).

-

Why Pyrrolidine? The nitrile "warhead" must be positioned precisely to covalently trap the active site serine. The fused cyclopropane ring on the pyrrolidine scaffold locks the conformation further, increasing metabolic stability and potency compared to the simple pyrrolidine analog.

Structural Logic Diagram (DOT)

Caption: Figure 2: Pharmacodynamic logic of pyrrolidine scaffolds in inhibitor design.

References

-

Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions.[6][7][8] Angewandte Chemie International Edition. Link

-

Jensen, K. L., et al. (2012).[9] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Poyraz, S., et al. (2023).[10][11] Recent insights about pyrrolidine core skeletons in pharmacology. Biomolecules / PMC. Link

-

Marigo, M., et al. (2005).[9] Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes. Angewandte Chemie. Link

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 6. iris.unito.it [iris.unito.it]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(R)-(+)-1-Boc-3-acetamidopyrrolidine safety and handling

The following technical guide details the safe handling, quality control, and synthetic application of (R)-(+)-1-Boc-3-acetamidopyrrolidine . This document is structured for organic chemists and process safety specialists, moving beyond basic safety data sheets (SDS) to address the specific stability and stereochemical integrity of this chiral building block.